
epothilone E
Descripción general
Descripción
Epothilone E is a natural 16-membered macrolide cytotoxic compound produced by the metabolism of the cellulose-degrading myxobacterium Sorangium cellulosum . It belongs to the class of epothilones, which are known for their potential as anticancer agents due to their ability to stabilize microtubules and inhibit cell division .
Mecanismo De Acción
Target of Action
Epothilone E, like other members of the epothilone class, primarily targets microtubules . Microtubules are essential to cell division, and epothilones prevent cells from properly dividing by interfering with tubulin . Specifically, this compound binds to the αβ-tubulin heterodimer subunit , which is the same binding site as paclitaxel .
Mode of Action
Upon binding to the αβ-tubulin heterodimer subunit, this compound decreases the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . Furthermore, it has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This results in the formation of microtubule bundles throughout the cytoplasm .
Biochemical Pathways
The principal biochemical pathway affected by this compound is the microtubule function . By inhibiting this function, this compound stops cells from properly dividing . This mechanism of action is similar to that of paclitaxel . The metabolic biosynthetic potency of this compound by Aspergillus fumigatus, an endophyte of Catharanthus roseus, raises the hope for commercial this compound production .
Result of Action
The result of this compound’s action is cytotoxicity and eventually cell apoptosis . It causes cell cycle arrest at the G2-M transition phase . This compound possesses the same biological effects as paclitaxel both in vitro and in cultured cells . It is active against refractory tumors, being superior to paclitaxel in many respects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the metabolic biosynthetic potency of this compound by Aspergillus fumigatus, an endophyte of Catharanthus roseus, suggests that the production of this compound can be influenced by the growth conditions of the producing organism . .
Análisis Bioquímico
Biochemical Properties
Epothilone E plays a crucial role in biochemical reactions by stabilizing microtubules, which are essential components of the cytoskeleton. This stabilization prevents the normal dynamic reorganization of the microtubule network, thereby inhibiting cell division. This compound interacts with the αβ-tubulin heterodimer subunit of microtubules, binding to the same site as paclitaxel but with a different binding affinity . This interaction decreases the rate of αβ-tubulin dissociation, leading to the stabilization of microtubules and the formation of microtubule bundles throughout the cytoplasm .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces microtubule bundling and stabilization, leading to mitotic arrest and apoptotic cell death . In cancer cells, this compound has been shown to suppress microtubule dynamics in a concentration-dependent manner, similar to paclitaxel . This suppression of microtubule dynamics disrupts cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell cycle arrest at the G2-M transition phase and subsequent cytotoxicity .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of microtubule function. By binding to the αβ-tubulin heterodimer subunit, this compound stabilizes microtubules and prevents their depolymerization . This stabilization leads to the formation of microtubule bundles and the inhibition of spindle function, which is essential for cell division . Additionally, this compound induces tubulin polymerization into microtubules without the presence of GTP, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its microtubule-stabilizing properties over extended periods . Degradation of this compound can occur, leading to a decrease in its efficacy . Long-term studies have shown that this compound can cause sustained mitotic arrest and apoptotic cell death in cancer cells, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively stabilize microtubules and inhibit tumor growth . At higher doses, toxic effects such as neuropathy and myelosuppression have been observed . These dose-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can lead to the formation of active and inactive metabolites, which may influence the overall efficacy and toxicity of this compound . Additionally, this compound has been shown to affect metabolic flux and alter metabolite levels in cancer cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound is known to be a substrate for efflux pumps such as P-glycoprotein, which can influence its intracellular concentration and distribution . This compound’s localization and accumulation within cells are critical for its therapeutic effects, as it needs to reach sufficient concentrations at the target site to exert its microtubule-stabilizing properties .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily accumulating in the cytoplasm where it interacts with microtubules . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to microtubules to exert its stabilizing effects . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further modulating its activity and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epothilone E can be synthesized through various synthetic routes, including total synthesis and semisynthesis. One common approach involves the use of epothilone B as a starting material, followed by chemical transformations to introduce the necessary functional groups . The reaction conditions typically involve the use of protecting groups, selective oxidations, and reductions to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound is often achieved through fermentation processes using genetically engineered strains of Sorangium cellulosum or other microorganisms . The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Análisis De Reacciones Químicas
Types of Reactions: Epothilone E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the structure of this compound to enhance its biological activity or to create derivatives with improved properties .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered functional groups, which can exhibit different biological activities and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Epothilone E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a lead compound for the development of new anticancer agents. Researchers study its structure-activity relationships to design more potent and selective derivatives .
Biology: In biology, this compound is used to study microtubule dynamics and cell division. It serves as a tool to investigate the mechanisms of microtubule stabilization and its effects on cellular processes .
Medicine: In medicine, this compound is being explored as a potential treatment for various types of cancer, including breast, prostate, and lung cancers. Its ability to overcome resistance to other microtubule-stabilizing agents, such as paclitaxel, makes it a promising candidate for cancer therapy .
Industry: In the pharmaceutical industry, this compound is used as a starting material for the synthesis of new drugs. Its derivatives are evaluated for their therapeutic potential and safety profiles .
Comparación Con Compuestos Similares
Epothilone A: Lacks the additional oxygen-containing functional groups present in epothilone E.
Epothilone B: Similar to this compound but with different substituents on the macrolide ring.
Epothilone C and D: Differ in the presence of specific functional groups and their positions on the macrolide ring.
Epothilone F: Contains additional methyl groups compared to this compound.
Uniqueness: this compound’s unique combination of functional groups and its ability to overcome resistance to other microtubule-stabilizing agents make it a valuable compound for further research and development .
Propiedades
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO7S/c1-14-7-6-8-18-20(33-18)10-19(15(2)9-17-13-35-22(12-28)27-17)34-23(30)11-21(29)26(4,5)25(32)16(3)24(14)31/h9,13-14,16,18-21,24,28-29,31H,6-8,10-12H2,1-5H3/b15-9+/t14-,16+,18+,19-,20-,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCNKYGSMOSYPV-OKOHHBBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201049-37-8 | |
| Record name | Epothilone E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201049378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPOTHILONE E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK5H6YZZ8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z,8Z,11Z,14Z)-20-cyano-N-[(2R)-1-hydroxypropan-2-yl]-16,16-dimethylicosa-5,8,11,14-tetraenamide](/img/structure/B1242476.png)
![(R)-1-(4-{(3S,5R)-4-[2-((R)-1-Hydroxy-ethyl)-pyrimidin-4-yl]-3,5-dimethyl-piperazin-1-yl}-pyrimidin-2-yl)-ethanol](/img/structure/B1242478.png)
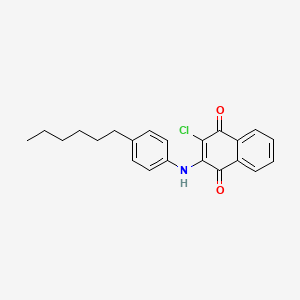
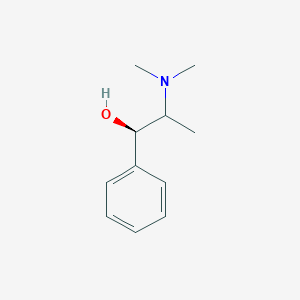
![1-(1H-Imidazole-4-ylmethyl)-3-[2-[4-(2-methyl-3-chlorophenyl)piperazino]ethyl]-5,6-dimethoxy-1H-indazole](/img/structure/B1242482.png)
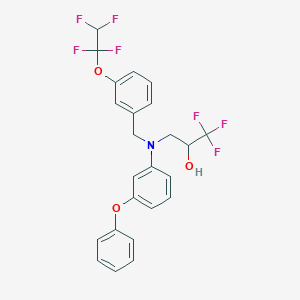

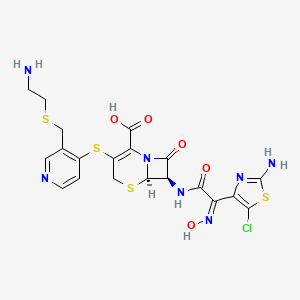
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
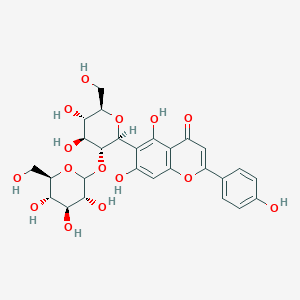
![7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)
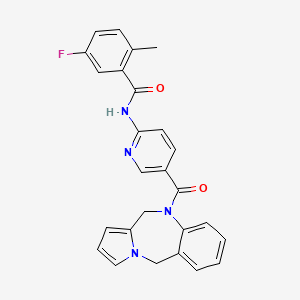
![5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B1242497.png)
